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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728

Welcome to the technical support center for improving DNA quality from Chelex® 100
extractions. This resource is designed for researchers, scientists, and drug development
professionals to troubleshoot and enhance their experimental outcomes. Here you will find
answers to frequently asked questions and detailed guides to overcome common challenges
encountered during the Chelex® 100 DNA extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Chelex® 100 DNA extraction?

Chelex® 100 is an ion-exchange resin composed of styrene-divinylbenzene copolymers with
paired iminodiacetate ions.[1] These ions have a high affinity for polyvalent metal ions,
particularly magnesium (Mg2*).[1][2] During DNA extraction, heating the sample in the
presence of Chelex® 100 lyses cells and releases DNA. The resin protects the DNA from
degradation by chelating the Mg2* ions, which are essential cofactors for DNases (enzymes
that degrade DNA).[1][3] The process results in a supernatant containing primarily single-
stranded DNA suitable for downstream applications like PCR.[2][4]

Q2: Why is my DNA yield consistently low?
Several factors can contribute to low DNA yield with Chelex® 100 extraction:

« Insufficient Cell Lysis: The initial heating step is critical for breaking open cells to release
DNA. Ensure the incubation temperature (typically 95-100°C) and duration are adequate for
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your sample type.[1][5]

e Incomplete DNA Elution: A second heat precipitation step with fresh Chelex® solution can
significantly increase DNA yield, suggesting that a single extraction may not be sufficient to
recover all the DNA from the sample.[5][6]

o Sample Type and Quantity: The amount and type of starting material will directly impact the
final DNA yield. For challenging samples like dried blood spots or very small tissue amounts,
optimizing the protocol is crucial.[1][5]

Q3: My A260/A280 and A260/A230 ratios are poor. How can | improve DNA purity?

Poor purity ratios are a common issue with the standard Chelex® 100 method, as it does not
include a purification step to remove proteins and other contaminants.[4]

o A260/A280 ratio: A low ratio (<<1.8) often indicates protein contamination.

o A260/A230 ratio: A low ratio (<<1.8) can indicate contamination with salts, carbohydrates, or
other organic compounds.

To improve purity, a modified protocol incorporating protein and DNA precipitation steps is
highly effective. This involves using ammonium acetate to precipitate proteins and a sodium
acetate-isopropanol mixture to precipitate the DNA.[1]

Q4: My PCR amplification is failing or inconsistent. What are the likely causes?
PCR failure is a frequent downstream problem and can be caused by:

e PCR Inhibitors: The crude lysate from a Chelex® extraction can contain inhibitors such as
heme from blood, immunoglobulins, or other cellular components.[1][5][7] The Chelex® resin
itself is a potent PCR inhibitor.[4][7]

o Chelex® Bead Carryover: It is critical to avoid transferring any Chelex® beads into your final
DNA solution, as they will chelate the Mg2* required by the Tag polymerase in the PCR
reaction.[4][5] Centrifuging the supernatant a second time after transfer to a new tube can
help remove any residual beads.[5]
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o Degraded DNA: The high temperatures used in the Chelex® method can lead to some DNA
degradation.[4] For highly degraded samples, this method may not be suitable.

» Single-Stranded DNA: The DNA obtained is single-stranded, which may affect certain
downstream applications, though it is generally suitable for PCR.[4]

Q5: How should I quantify DNA extracted with Chelex® 100?

Quantifying DNA from Chelex® extractions can be challenging due to the presence of
contaminants and the single-stranded nature of the DNA.

e Spectrophotometry (e.g., NanoDrop): This method can be used, but the readings may be
inflated by the presence of RNA and other contaminants that also absorb at 260 nm.[8] The
purity ratios (A260/A280 and A260/A230) are important indicators of contamination.[9]

e Fluorometry (e.g., Qubit): Fluorometric methods that use DNA-specific dyes are generally
more accurate. However, many common kits are designed for double-stranded DNA.[8]

e gPCR: A quantitative PCR assay targeting a known gene is a highly accurate method for
quantifying amplifiable DNA, which is often the most relevant measure for PCR-based
applications.[5][6]

Q6: Can | store DNA extracted with Chelex® 100 long-term?

Long-term storage of Chelex®-extracted DNA can be a concern. The resulting DNAis in an
unbuffered solution and is single-stranded, which may make it more susceptible to degradation,
especially with repeated freeze-thaw cycles.[2][4] For long-term storage, consider re-
suspending the purified DNA pellet (from the modified protocol) in a TE buffer.[1]

Troubleshooting Guides
Issue 1: Low DNA Yield
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Potential Cause Troubleshooting Step

Increase incubation time or ensure consistent
) temperature during the 95-100°C heating step.
Incomplete cell lysis i .
Gentle vortexing every few minutes can also

help.[5]

Perform a second heat precipitation. After
transferring the first supernatant, add fresh, pre-
. ) heated 5% Chelex® solution to the original
Insufficient DNA elution ) )
sample pellet and repeat the incubation and
centrifugation steps. This can increase yield by

nearly 30%.[5][6]

For very small amounts of tissue (e.g., <10 mg),
a modified protocol with a final DNA precipitation

Starting with minimal sample ]
step is recommended to concentrate the DNA.

[1]

Issue 2: Poor DNA Purity (Low A260/A280 or A260/A230

Ratios)
Potential Cause Troubleshooting Step

Incorporate a protein precipitation step. After the
] o initial Chelex® extraction, add ammonium
Protein contamination _
acetate to the supernatant to a final

concentration of 2.5 M to precipitate proteins.[1]

After protein precipitation, perform a DNA
precipitation and wash. Add sodium acetate (0.3
M final concentration) and ice-cold isopropanol
Salt and other organic contaminants or ethanol to the supernatant to precipitate the
DNA. Wash the resulting DNA pellet with 70-
75% ice-cold ethanol to remove residual salts

and other impurities.[1]

Issue 3: PCR Inhibition or Failure
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Potential Cause Troubleshooting Step

Be extremely careful when pipetting the
supernatant to avoid disturbing the Chelex®
pellet. Perform a second centrifugation step

Chelex® bead carryover _ .
(e.g., 3 minutes at 21,130 x g) after transferring
the supernatant to a new tube to pellet any

remaining beads.[5]

Use a modified protocol that includes protein

and DNA precipitation to purify the DNA away
Presence of PCR inhibitors in the lysate from inhibitors.[1] Alternatively, diluting the DNA

template for the PCR reaction can sometimes

overcome the effect of inhibitors.[7]

Minimize the duration of the high-temperature
] incubation step as much as possible for your
DNA degradation ]
sample type. Avoid repeated freeze-thaw cycles

of the extracted DNA.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have optimized the Chelex®
100 protocol.

Table 1: Comparison of DNA Yield between Standard and Optimized Chelex® 100 Protocols
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) DNA Yield

Starting Fold Increase
Protocol ) (Absolute o Reference

Material o in Yield

Efficiency)

Standard )

Dried Blood Spot ~ 54% - [51[6]
Chelex®
Optimized
Chelex® (with .

Dried Blood Spot  68% 1.26x [5][6]
second heat
precipitation)
Standard Liver Tissue N

Not specified - [1]
Chelex® (7mg)
Modified ) ] )
_ Liver Tissue 20-fold increase

Chelex® (with ~1000 ng/ul ) ] [1]

(7mg) in concentration

precipitation)

Table 2: Comparison of DNA Purity (A260/230 Ratio) Before and After Protocol Modification

Starting ] Fold
Protocol . A260/230 Ratio Reference
Material Improvement
Standard ) ]
Liver Tissue ~0.3 - [1]
Chelex®
Modified
Chelex® (with Liver Tissue ~1.92 6.3X [1]

precipitation)

Note: The A260/280 ratio did not show a significant difference in the cited study.[1]

Experimental Protocols

Standard Chelex® 100 DNA Extraction Protocol (from
Dried Blood Spots)

o Place the sample (e.g., a punch from a dried blood spot) into a 1.5 ml microcentrifuge tube.
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e Add 1 ml of a wash buffer (e.g., 0.5% Tween® 20 in PBS) and incubate overnight at 4°C.
 Remove the supernatant and wash with 1 ml of fresh PBS for 30 minutes at 4°C.

e Prepare a 5% (w/v) solution of Chelex® 100 in molecular-grade water and pre-heat it to
95°C.

 Remove the PBS wash and add 200 pl of the pre-heated 5% Chelex® solution to the
sample.

» Vortex for 30 seconds.
 Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

e Centrifuge for 3 minutes at high speed (e.g., 21,130 x g) to pellet the Chelex® resin and
debris.

o Carefully transfer the supernatant containing the DNA to a new, clean 1.5 ml tube.

e To ensure no Chelex® bead carryover, centrifuge the supernatant again for 3 minutes at the
same speed.

» Transfer the final supernatant to a new tube for analysis or storage.[5]

Modified Chelex® 100 Protocol for Improved Purity and
Concentration

o Perform the initial Chelex® extraction (Steps 1-9 from the standard protocol above).

» Protein Precipitation: To the collected supernatant, add 7.5 M ammonium acetate to a final
working concentration of 2.5 M. A precipitate should form.

e |ncubate on ice for 5 minutes.

» Vortex for 5 seconds and then centrifuge at 12,000 rpm for 10 minutes at room temperature
to pellet the protein.

o Carefully collect the clear supernatant containing the DNA.
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» DNA Precipitation: Add 3 M sodium acetate to the supernatant to a final concentration of 0.3
M.

e Add an equal volume of ice-cold isopropanol or two volumes of ice-cold 100% ethanol.

» Vortex for 5 seconds and incubate at -20°C or -30°C for at least 4 hours (or overnight) to
precipitate the DNA.

e Centrifuge at 15,000 g for 1 hour at 4°C to pellet the DNA.

o Discard the supernatant and wash the DNA pellet twice with ice-cold 75% ethanol,
centrifuging at 15,000 rpm for 10 minutes at 4°C after each wash.

» Air-dry the pellet and resuspend it in a suitable volume of sterile water or TE buffer.[1]

Visualizations

Click to download full resolution via product page

Caption: Workflow for Standard and Modified Chelex® 100 DNA Extraction.

Caption: Troubleshooting Logic for Chelex® 100 DNA Extraction Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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